molecular formula C8H20N2 B1587696 N-Hexylethylenediamine CAS No. 7261-70-3

N-Hexylethylenediamine

Cat. No. B1587696
CAS RN: 7261-70-3
M. Wt: 144.26 g/mol
InChI Key: ADKFRZBUXRKWDL-UHFFFAOYSA-N
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Description

N-Hexylethylenediamine is a chemical compound with the molecular formula C8H20N2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.162643 Da . It appears as a colorless liquid .


Molecular Structure Analysis

The molecular structure of N-Hexylethylenediamine consists of eight carbon atoms, twenty hydrogen atoms, and two nitrogen atoms .


Physical And Chemical Properties Analysis

N-Hexylethylenediamine is a colorless liquid . It has a molecular weight of 144.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Scientific Research Applications of N-Hexylethylenediamine

  • Metal Complexes and Aggregation Behavior

    • N-Hexylethylenediamine has been studied for its role in forming metal complexes and their aggregation behavior. Research on bis(N-hexylethylenediamine)palladium(II) chloride and related complexes in water and organic solvent mixtures reveals insights into their solubility and critical points of aggregation, offering potential applications in the field of metallosurfactants (Er, Ohkawa, & Iida, 2007).
    • Similar studies have been conducted on dichlorobis(N-hexylethylenediamine)zinc(II), showing its tendency to form aggregates in different solvents, which is significant for understanding the behavior of surfactant metal complexes in various conditions (Iida, Asayama, & Ohkawa, 2002).
  • Iron Chelation and Agricultural Applications

    • N-Hexylethylenediamine derivatives have been identified as important components in iron chelates like o,p-EDDHA. These chelates are used to alleviate iron chlorosis in plants, highlighting their significance in agricultural applications (Gómez-Gallego et al., 2002).
    • The study of biodegradable chelating agents for industrial, domestic, and agricultural applications suggests the potential of ethylenediamine derivatives as environmentally friendly alternatives to traditional chelating agents, underscoring their relevance in sustainable practices (Pinto, Neto, & Soares, 2014).
  • Antifungal and Anticancer Properties

    • Research into N,N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives demonstrates their cytotoxic activity against various human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Musa, Badisa, & Latinwo, 2014).
    • N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine derivatives have shown significant antifungal activity against phytopathogenic fungi, suggesting their utility in developing new antifungal agents (Gao et al., 2021).

properties

IUPAC Name

N'-hexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKFRZBUXRKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391653
Record name N-Hexylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexylethylenediamine

CAS RN

7261-70-3
Record name N-Hexylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hexylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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